molecular formula C9H8N2OS B13933256 N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine CAS No. 21344-44-5

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine

Cat. No.: B13933256
CAS No.: 21344-44-5
M. Wt: 192.24 g/mol
InChI Key: AXFOQLNYKPITQM-UHFFFAOYSA-N
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Description

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine is a chemical scaffold based on the thieno[2,3-b]pyridine structure, a heterocyclic system recognized in medicinal chemistry for its multi-targeting potential in oncology research . Compounds within this class have demonstrated significant efficacy as chemosensitisers; they are capable of resensitizing resistant cancer cells to established topoisomerase I (TOP1) inhibitors, such as topotecan, by potentially interfering with DNA repair pathways, including those involving the tyrosyl-DNA phosphodiesterase 1 (TDP1) enzyme . This makes them valuable tools for investigating combination therapies aimed at overcoming chemoresistance in models of diseases like lung cancer . Beyond oncology, thieno[2,3-b]pyridine derivatives exhibit potent, broad-spectrum antimicrobial activity against challenging Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli , as well as the fungus Candida albicans , positioning them as promising leads for novel anti-infective agent development . The polypharmacology of this compound class is extensive, with research indicating interactions with other key targets implicated in cancer progression, such as tubulin (at the colchicine binding site) and the adenosine A2A receptor (A2AAR) . This multi-target profile suggests that this compound is a compound of high interest for probing complex biological mechanisms and for the synthesis of novel derivatives in drug discovery campaigns.

Properties

CAS No.

21344-44-5

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3

InChI Key

AXFOQLNYKPITQM-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CN=C2C(=C1)C=CS2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine typically involves two key steps:

  • Construction of the thieno[2,3-b]pyridine core, often via cyclization reactions involving appropriate precursors.
  • Formation of the ethylidene hydroxylamine moiety through condensation or oximation reactions with ketone or aldehyde intermediates.

Synthesis of Thieno[2,3-b]pyridine Core

According to a study published by MDPI, the thieno[2,3-b]pyridine ring system can be synthesized by cyclization of suitable precursors such as sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide or 2-cyanoacetohydrazide under mild conditions. The reaction can be conducted by grinding at room temperature or refluxing in ethanol with catalytic piperidine, yielding the fused heterocyclic system efficiently (see Table 1 for reaction conditions).

Table 1: Representative Conditions for Thieno[2,3-b]pyridine Core Synthesis

Method Reagents & Conditions Reaction Time Temperature Notes
Grinding Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate + cyanothioacetamide + acetic acid 3–10 min Room temperature Solidification observed, monitored by TLC
Reflux Same reagents in ethanol + catalytic piperidine 4–5 hours Reflux Higher yield, recrystallization possible
Piperidinium acetate solution Reflux with acetic acid addition ~10 min Reflux Alternative solvent system

Formation of the Ethylidene Hydroxylamine Moiety

The key functional group in this compound is the oxime (hydroxylamine derivative). This is commonly formed by the condensation of the corresponding ketone intermediate (1-(Thieno[2,3-b]pyridin-5-yl)ethanone) with hydroxylamine or hydroxylamine hydrochloride under controlled conditions.

A relevant synthetic approach involves the reaction of the ketone with hydroxylamine in an alcoholic solvent, often ethanol, under reflux. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime (this compound). This method is widely used for oxime formation due to its simplicity and high yield.

Detailed Experimental Procedures

Preparation of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone (Ketone Precursor)

  • A typical method involves cyclization of appropriate α,β-unsaturated ketones with nitrogen and sulfur-containing nucleophiles, such as cyanothioacetamide, under reflux in ethanol with catalytic piperidine.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • The product is isolated by filtration and recrystallized from suitable solvents (e.g., N,N-dimethylformamide or ethanol) to obtain pure ketone.

Oximation to Form this compound

  • Dissolve the ketone (1 equiv) in ethanol.
  • Add hydroxylamine hydrochloride (1.1 equiv) and a base such as sodium acetate or pyridine to neutralize the acid.
  • Heat the mixture under reflux for 3–6 hours.
  • Monitor reaction completion by TLC.
  • Upon completion, cool the mixture and filter the precipitated oxime.
  • Purify by recrystallization from ethanol or other suitable solvents.

Summary of Key Preparation Data

Step Reagents/Conditions Yield (%) Notes
Thieno[2,3-b]pyridine core synthesis Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate + cyanothioacetamide, grinding or reflux in ethanol + piperidine 70–85 Efficient cyclization, monitored by TLC
Ketone isolation Filtration and recrystallization 80–90 Pure ketone intermediate obtained
Oxime formation Ketone + hydroxylamine hydrochloride, reflux in ethanol + base 75–90 High purity oxime, confirmed by spectral data

Chemical Reactions Analysis

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the thieno[2,3-b]pyridine ring can interact with aromatic residues in proteins, modulating their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: thienopyridine derivatives, hydroxylamine-containing compounds, and heterocyclic amines (e.g., carcinogenic imidazo-quinolines). Below is a detailed analysis:

Thienopyridine Derivatives

Thienopyridines are hybrid heterocycles combining thiophene and pyridine rings. Substitutions at the 5-position (as in the target compound) influence electronic properties and bioactivity. For example:

Compound Substituent Key Features Reference
Target Compound Ethylidene hydroxylamine Polar N-OH group enhances metal-binding potential; m/z 405 (M+H)⁺
5-Nitrothieno[2,3-b]pyridine Nitro group Electron-withdrawing substituent; used in optoelectronics N/A
5-Methylthieno[2,3-b]pyridine Methyl group Lipophilic; improves membrane permeability in drug design N/A

Key Insight : The ethylidene hydroxylamine group in the target compound introduces unique polarity and reactivity compared to simpler substituents like nitro or methyl groups.

Hydroxylamine-Containing Compounds

Hydroxylamine (NH₂OH) derivatives are known for their role in oxidation-reduction reactions and enzyme inhibition.

Compound Structure Biological Activity Stability Reference
Target Compound Thienopyridine-linked NHOH Unknown (potential chelation/redox) Stable under chromatography
Benzohydroxamic acid Benzene + NHOH Metalloenzyme inhibitor (e.g., urease) Prone to hydrolysis N/A
Acetohydroxamic acid Acetyl + NHOH FDA-approved for urea cycle disorders High aqueous solubility N/A

Key Insight: The thienopyridine backbone may confer greater stability compared to aromatic hydroxamic acids, though its biological activity requires further study.

Heterocyclic Amines (HAs) with Carcinogenic Potential

HAs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are mutagenic compounds formed in processed meats. While structurally distinct from the target compound, shared heterocyclic motifs warrant cautionary comparisons.

Compound Structure Toxicity Profile Formation Conditions Reference
Target Compound Thienopyridine + NHOH Unknown; structural alerts for genotoxicity Synthetic (room-temperature H₂)
IQ (Imidazo-quinoline) Fused imidazole + quinoline Class 2A carcinogen (IARC) High-temperature meat processing

However, the presence of a hydroxylamine group—a known genotoxic alert—warrants rigorous safety evaluation .

Biological Activity

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and implications in drug development.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 192.24 g/mol

The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological properties. The hydroxylamine functional group enhances its reactivity and potential interactions with biological targets.

Biological Activities

The thieno[2,3-b]pyridine scaffold has been associated with various biological activities, including:

  • Anticancer Activity : Compounds containing the thieno[2,3-b]pyridine moiety have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as anticancer agents .
  • Neuroprotective Effects : Research indicates that thieno[2,3-b]pyridine derivatives may exhibit neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens. The hydroxylamine group may contribute to enhanced activity against bacteria and fungi .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes the reaction of thieno[2,3-b]pyridine derivatives with hydroxylamine under acidic conditions. This process can yield high purity products suitable for biological testing.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects compared to control groups .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was tested in models of oxidative stress-induced neuronal damage. Results showed a marked reduction in cell death and oxidative stress markers when treated with this compound .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityNotes
Thieno[2,3-b]pyridin-5-olAnticancerHydroxy group enhances reactivity
5-(Thieno[2,3-b]pyridin-5-yl)-1H-pyrazoleAntimicrobialExhibits different biological activities
N-thieno[2,3-b]pyridin-5-yl-acetamideEnhanced solubilityAlters bioavailability characteristics

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